molecular formula C23H25N5O2 B11145543 1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone

1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone

Cat. No.: B11145543
M. Wt: 403.5 g/mol
InChI Key: IFQLYUQSURNYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone is a complex organic compound with a unique structure that includes a pyrazinone core, a phenyl group, and a piperazine moiety linked to a pyridyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylating agents in the presence of catalysts.

    Attachment of the Piperazine Moiety: This is done through nucleophilic substitution reactions, where the piperazine ring is introduced.

    Linking the Pyridyl Group: The final step involves the attachment of the pyridyl group to the piperazine moiety, often through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]-5-phenylpyrazin-2-one

InChI

InChI=1S/C23H25N5O2/c29-22-16-25-21(19-6-2-1-3-7-19)17-28(22)18-23(30)27-14-12-26(13-15-27)11-9-20-8-4-5-10-24-20/h1-8,10,16-17H,9,11-15,18H2

InChI Key

IFQLYUQSURNYMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.